

(3-(Acetamidomethyl)phenyl)boronic acid CAS number 78887-39-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-(Acetamidomethyl)phenyl)boronic acid

Cat. No.: B1344116

[Get Quote](#)

An In-depth Technical Guide to **(3-(Acetamidomethyl)phenyl)boronic acid** (CAS: 78887-39-5)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **(3-(Acetamidomethyl)phenyl)boronic acid**, a versatile reagent with significant applications in organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthesis, key applications, and characterization, grounding theoretical concepts in practical, field-proven insights.

Introduction: The Significance of a Multifunctional Building Block

(3-(Acetamidomethyl)phenyl)boronic acid, often abbreviated as 3-AM-PBA, has emerged as a valuable building block in modern synthetic chemistry. Its utility stems from the unique combination of a reactive boronic acid moiety and a protected aminomethyl group on a phenyl ring. This structure makes it an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of complex biaryl systems.^[1]

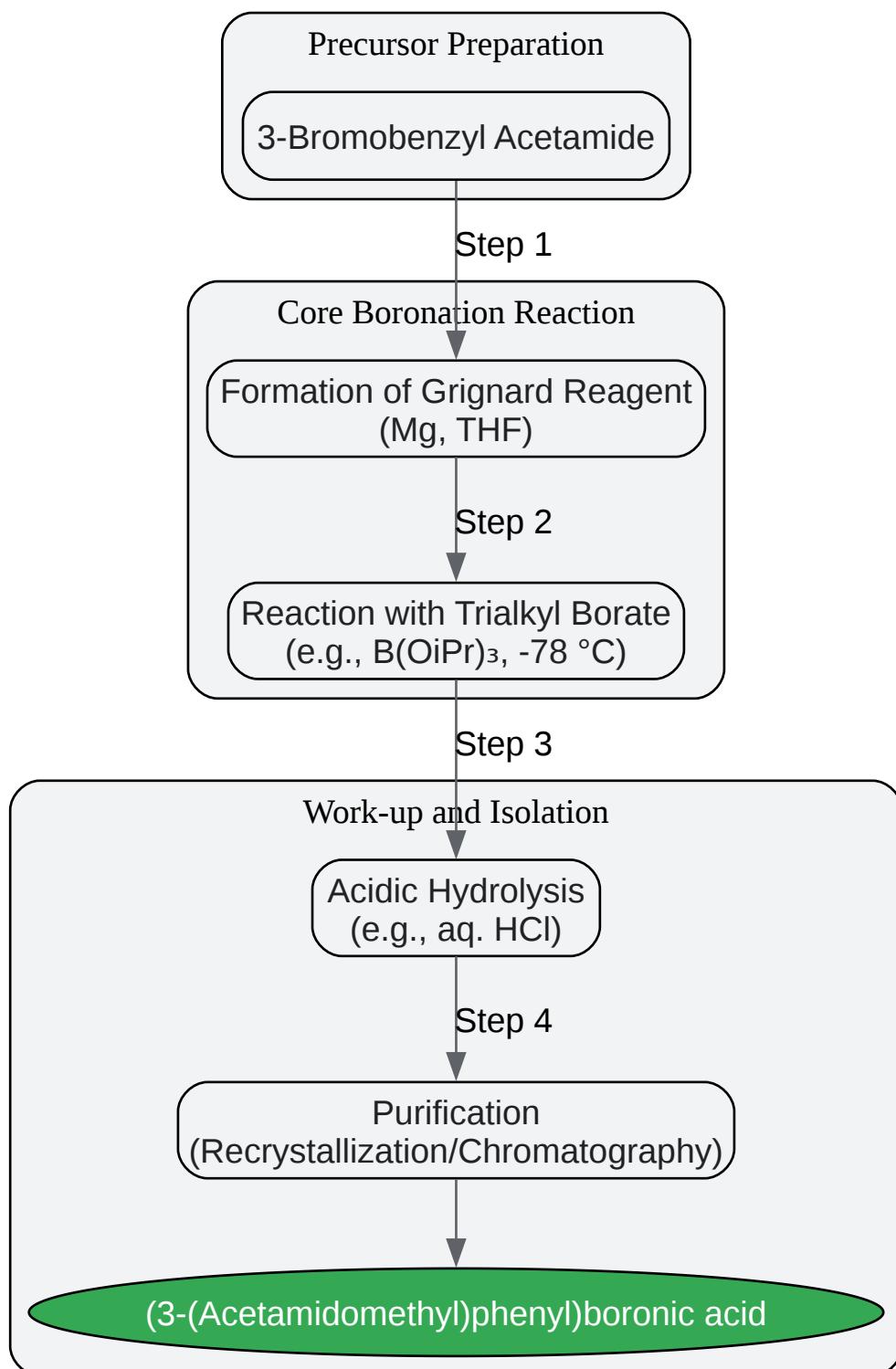
The growing interest in boronic acids in medicinal chemistry further elevates the importance of this compound.^{[2][3]} Boronic acids can act as transition-state analogs or reversible covalent inhibitors of enzymes, a property famously exploited in drugs like the proteasome inhibitor Bortezomib.^[3] The acetamidomethyl group in 3-AM-PBA offers a handle for further functionalization or can play a role in modulating the pharmacokinetic properties of a target molecule, making it a key reactant in the synthesis of various therapeutic inhibitors.^[4]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for its effective use in experimental design. 3-AM-PBA is typically an off-white to pale brown powder, soluble in methanol.^{[4][5]} Its key characteristics are summarized below.

Property	Value	Source
CAS Number	78887-39-5	
Molecular Formula	C ₈ H ₁₀ BNO ₃	[6] [7]
Molecular Weight	178.98 g/mol	[7]
Melting Point	135 °C (lit.)	[4]
pKa	8.04 ± 0.10 (Predicted)	[4] [5]
Appearance	Off-white to pale brown powder	[4]
Solubility	Soluble in Methanol	[4] [5]
SMILES String	CC(=O)NCC1=CC=CC(=C1)B(O)O	
InChI Key	IBTSWKLSEOGJGJ-UHFFFAOYSA-N	[7]

Spectroscopic Properties


(3-(Acetamidomethyl)phenyl)boronic acid exhibits weak fluorescence with an emission maximum at 297 nm and a quantum yield of 0.062 at pH 7.^[8] Its absorbance maximum is at

270 nm under the same conditions.[8] These optical properties are sensitive to pH and interactions with diols, such as sugars, which can lead to fluorescence quenching.[8]

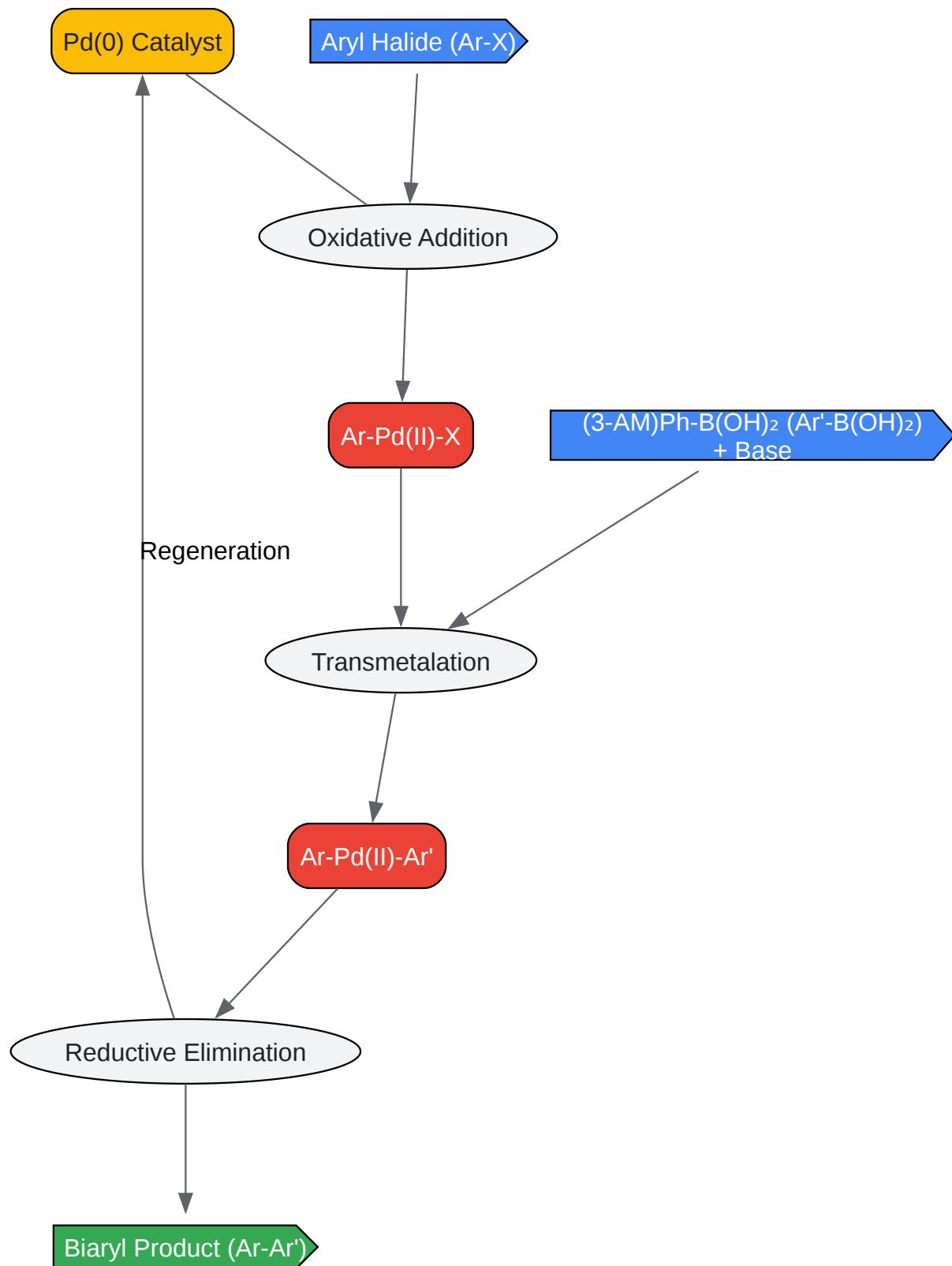
Synthesis and Purification

The synthesis of phenylboronic acids typically involves the reaction of an organometallic intermediate (like a Grignard or organolithium reagent) with a trialkyl borate ester, followed by acidic hydrolysis.[1][3][9]

A plausible and common synthetic pathway to **(3-(Acetamidomethyl)phenyl)boronic acid** starts from a corresponding halo-substituted precursor. The workflow illustrates the core logic of this transformation.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **(3-(Acetamidomethyl)phenyl)boronic acid**.


Causality in Synthesis:

- Choice of Precursor: A halide (typically bromide or iodide) is chosen for its reactivity in forming organometallic reagents. The acetamide group is generally stable under these conditions.
- Low Temperature: The reaction with the borate ester is conducted at very low temperatures (e.g., -78 °C) to prevent side reactions, such as the addition of multiple aryl groups to the boron center.[10]
- Acidic Work-up: Hydrolysis is essential to convert the boronic ester intermediate into the final boronic acid.

Key Applications and Methodologies

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp^2 -hybridized carbons. It serves as the organoboron component, coupling with various aryl or vinyl halides or triflates.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of **(3-(Acetamidomethyl)phenyl)boronic acid** with an aryl bromide.

Self-Validating System: This protocol includes steps for reaction monitoring and product verification, ensuring the integrity of the results.

- **Reagent Preparation:** In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine **(3-(Acetamidomethyl)phenyl)boronic acid** (1.2 mmol), the aryl bromide (1.0 mmol), and a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.03 mmol, 3 mol%).
- **Solvent and Base Addition:** Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL). To this, add a base, typically an aqueous solution of 2M sodium carbonate (Na_2CO_3) or potassium carbonate (K_2CO_3) (2.0 mmol). The base is crucial for the transmetalation step.
[\[1\]](#)
- **Reaction Execution:** Heat the reaction mixture to 80-100 °C with vigorous stirring. The choice of temperature depends on the reactivity of the aryl halide.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
- **Work-up:** Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- **Purification and Verification:** Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Verify the structure and purity of the isolated product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Applications in Drug Discovery

This boronic acid is a key reactant for synthesizing a variety of biologically active inhibitors.[\[4\]](#) Its utility has been demonstrated in the development of:

- **NMDA Receptor Antagonists:** For potential antidepressant activity.[\[4\]](#)

- 17,20-Lyase Inhibitors: As biphenylylmethylimidazole derivatives.[4]
- Antimitotic and Antitumor Agents: Incorporated into (indolyl)-3,5-substituted benzene analogs.[4]
- AMPA Receptor Positive Modulators: Used in the synthesis of substituted pyrrolidines and tetrahydrofurans.

Fluorescent Sensing of Sugars

Phenylboronic acids are known to reversibly bind with 1,2- and 1,3-diols, such as those found in sugars, to form cyclic boronate esters.[8] This interaction with **(3-(Acetamidomethyl)phenyl)boronic acid** alters its optical properties, particularly its fluorescence.[8] The fluorescence of this compound is quenched upon binding with sugars like fructose and galactose, a phenomenon that can be exploited for developing fluorescent sensors for carbohydrate detection.[8]

Characterization and Quality Control

Confirming the identity and purity of **(3-(Acetamidomethyl)phenyl)boronic acid** is paramount before its use.

- NMR Spectroscopy:
 - ^1H NMR: Will show characteristic peaks for the acetyl methyl group (singlet, ~2 ppm), the methylene group (doublet, ~4.3 ppm, due to coupling with NH), the amide proton (triplet, ~8.5 ppm), and the aromatic protons in their respective regions.
 - ^{11}B NMR: This technique is particularly useful for boronic acids. A signal around 22-30 ppm is characteristic of the trigonal planar (sp^2 -hybridized) boronic acid.[11][12] Upon binding to a diol or at a pH above its pK_a , the boron center becomes tetrahedral (sp^3 -hybridized), causing a significant upfield shift in the ^{11}B NMR spectrum.[12][13] This makes ^{11}B NMR an excellent tool for studying binding events.[11][13]
- FTIR Spectroscopy: The spectrum will show characteristic absorption bands for the N-H stretch ($\sim 3300 \text{ cm}^{-1}$), C=O stretch of the amide ($\sim 1650 \text{ cm}^{-1}$), and B-O stretches.[7]

- Mass Spectrometry: To confirm the molecular weight (178.98 g/mol).

Safety, Handling, and Storage

Hazard Profile:

- **(3-(Acetamidomethyl)phenyl)boronic acid** is classified as an irritant.[4][5]
- Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.[4][5]
- Safety Statements: S22, S24/25, S26, S36/37 - Do not breathe dust. Avoid contact with skin and eyes. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing and gloves.[4]

Handling and Personal Protective Equipment (PPE):

- Always handle this chemical in a well-ventilated fume hood.
- Wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. A type N95 (US) respirator may be appropriate if dust is generated.
- Avoid generation of dust.

Storage:

- Store in a tightly sealed container in a dry, cool place.[4][5] Keep in a dark place as some boronic acids can be light-sensitive.[4]
- The compound may contain varying amounts of its anhydride, formed by the dehydration and trimerization of boronic acid molecules. This is a common characteristic and does not always impede its reactivity in coupling reactions.

Conclusion

(3-(Acetamidomethyl)phenyl)boronic acid (CAS: 78887-39-5) is more than a simple chemical; it is a strategic tool for molecular construction. Its predictable reactivity in Suzuki-Miyaura coupling, combined with its utility as a scaffold in medicinal chemistry and as a functional component in fluorescent sensors, ensures its continued relevance in advanced

research and development. Proper understanding of its properties, handling requirements, and reaction methodologies, as detailed in this guide, is essential for unlocking its full potential in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-Acetamidophenylboronic acid CAS#: 78887-39-5 [m.chemicalbook.com]
- 5. 78887-39-5 CAS MSDS (3-Acetamidophenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. (3-Acetamidophenyl)boronic acid | C8H10BNO3 | CID 157274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(3-(Acetamidomethyl)phenyl)boronic acid CAS number 78887-39-5]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1344116#3-acetamidomethyl-phenyl-boronic-acid-cas-number-78887-39-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com